molecular formula C11H10N2O3S B2826102 Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797287-57-0

Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2826102
CAS No.: 1797287-57-0
M. Wt: 250.27
InChI Key: ZVMPKSYVCZYJIG-UHFFFAOYSA-N
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Description

Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a furan ring, a thiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step reactions. One common approach is the multicomponent reaction (MCR) method, which allows for the efficient construction of complex molecules from simpler starting materials . This method often involves the use of catalysts and specific reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its combination of furan, thiazole, and azetidine rings. This combination imparts specific chemical and biological properties that are not found in simpler compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

furan-3-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-10(8-1-3-15-7-8)13-5-9(6-13)16-11-12-2-4-17-11/h1-4,7,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMPKSYVCZYJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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